Cycloalliin

Descripción general

Descripción

Cycloalliin is an organosulfur compound found in garlic (Allium sativum). It is known for its health benefits, particularly in cardiovascular disease and obesity management. This compound is a cyclic derivative of alliin, another sulfur-containing compound in garlic. This compound has been studied for its potential therapeutic effects, including its role in inhibiting cancer cell invasion and metastasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloalliin is typically synthesized during the storage of raw garlic at high temperatures. The optimal extraction conditions for obtaining this compound from garlic involve using principal component analysis. The extraction variables include temperature (40-80°C), time (0.5-12 hours), and pH (4-12). The highest yield of this compound is achieved at a temperature of 80°C, with an incubation time of 12 hours, and at pH 10 .

Industrial Production Methods: Industrial production of this compound involves the extraction of garlic at controlled temperatures and pH levels to maximize yield. The process includes prolonged extraction times and storage conditions that enhance the this compound content. For instance, garlic stored at 60°C for 30 days shows higher levels of this compound and polyphenols .

Análisis De Reacciones Químicas

Types of Reactions: Cycloalliin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of common reagents and specific conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Aplicaciones Científicas De Investigación

Cycloalliin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:

Chemistry: this compound is used as a chemical marker for the evaluation of garlic and garlic-derived foods.

Biology: In biological research, this compound is studied for its role in inhibiting the epithelial-to-mesenchymal transition (EMT) and invasiveness of cancer cells.

Industry: In the food industry, this compound is used to enhance the health benefits of garlic-based products.

Mecanismo De Acción

Cycloalliin exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of transforming growth factor (TGF)-β-induced EMT. This compound suppresses Smad3 phosphorylation and the expression of Snail, a transcription factor that promotes EMT. This inhibition reduces the invasive and metastatic potential of cancer cells . Additionally, this compound’s antioxidant properties contribute to its health benefits by scavenging free radicals and enhancing endogenous antioxidant enzymes .

Comparación Con Compuestos Similares

Allicin: Known for its antimicrobial and anticancer properties.

Ajoene: Exhibits antithrombotic and anticancer effects.

Diallyl Sulfide: Known for its potential in preventing colon cancer.

Cycloalliin’s stability and unique health benefits make it a valuable compound for various applications in research and industry.

Propiedades

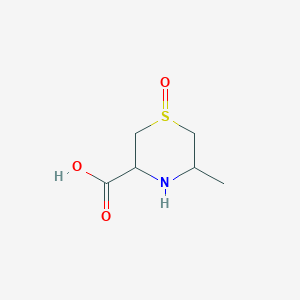

IUPAC Name |

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMHODZXTIGVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486725 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-85-0, 455-41-4 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloalliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

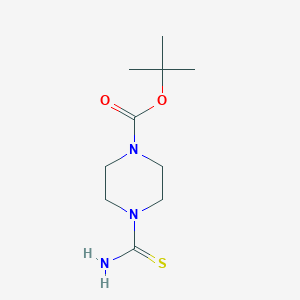

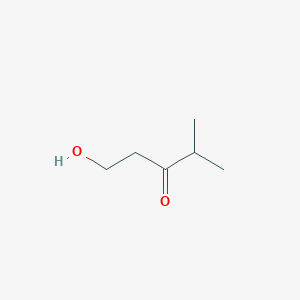

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

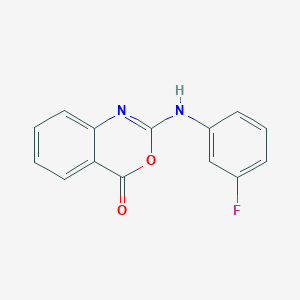

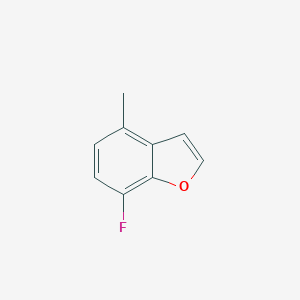

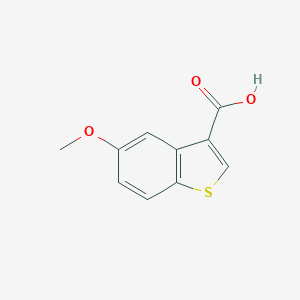

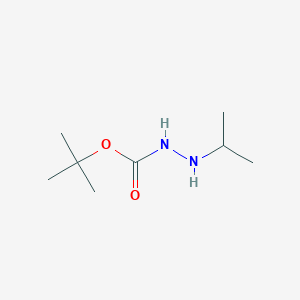

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)

![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)